molecular formula C12H20O3 B12565679 Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1) CAS No. 287179-85-5

Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)

Cat. No.: B12565679
CAS No.: 287179-85-5
M. Wt: 212.28 g/mol
InChI Key: CQMNSVQSINUWLN-UHFFFAOYSA-N
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Description

Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1) is a chemical compound that combines acetic acid with a cyclohexylmethanol derivative This compound is of interest due to its unique structure, which includes a prop-2-yn-1-yl group attached to the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol typically involves the reaction of cyclohexylmethanol with acetic acid in the presence of a catalyst. One common method is the esterification reaction, where cyclohexylmethanol is reacted with acetic acid under acidic conditions to form the ester. The reaction can be catalyzed by sulfuric acid or other strong acids, and it is typically carried out at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid–[4-(prop-1-en-2-yl)cyclohexyl]methanol: This compound has a similar structure but with a prop-1-en-2-yl group instead of prop-2-yn-1-yl.

    Propargyl acrylate: Contains a propargyl group and is used in similar synthetic applications.

Uniqueness

Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol is unique due to the presence of both acetic acid and cyclohexylmethanol moieties, along with the prop-2-yn-1-yl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

287179-85-5

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

acetic acid;(4-prop-2-ynylcyclohexyl)methanol

InChI

InChI=1S/C10H16O.C2H4O2/c1-2-3-9-4-6-10(8-11)7-5-9;1-2(3)4/h1,9-11H,3-8H2;1H3,(H,3,4)

InChI Key

CQMNSVQSINUWLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C#CCC1CCC(CC1)CO

Origin of Product

United States

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